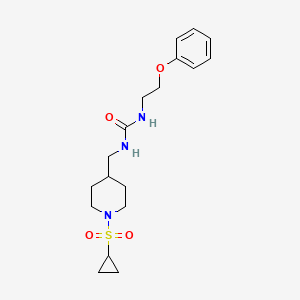

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea

Description

Properties

IUPAC Name |

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c22-18(19-10-13-25-16-4-2-1-3-5-16)20-14-15-8-11-21(12-9-15)26(23,24)17-6-7-17/h1-5,15,17H,6-14H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHWBFBIRVXYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions, often using reagents such as cyclopropylsulfonyl chloride.

Coupling with Phenoxyethylamine: The phenoxyethyl moiety is introduced through a coupling reaction with phenoxyethylamine, typically using coupling agents like EDCI or DCC.

Final Urea Formation: The final step involves the formation of the urea linkage, often through the reaction of the intermediate with an isocyanate or carbodiimide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea has several significant applications in scientific research:

Medicinal Chemistry

- Pharmacological Studies : The compound can act as a probe or ligand to study specific proteins or enzymes, aiding in the understanding of their functions and interactions. Its structural attributes allow it to modulate biological pathways effectively.

Biological Applications

- Biological Activity : Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties. The unique functional groups may enhance binding affinity to biological targets.

Material Science

- Development of New Materials : The compound's unique properties make it a candidate for developing new materials, such as polymers or coatings with specific functionalities.

Case Study 1: Anticancer Properties

A study explored the potential antiproliferative effects of compounds similar to this compound. Results indicated that these compounds could inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylsulfonyl group and piperidine ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several urea derivatives documented in recent literature. Below is a comparative analysis based on substituent variations, synthetic pathways, and inferred pharmacological properties:

Key Observations

Sulfonyl vs. Carbonyl Modifications: The target compound’s cyclopropylsulfonyl group differs from the methanesulfonyl (Compound 12) and butanesulfonyl (Compound 13) groups in steric bulk and electronic properties. Smaller sulfonyl groups (e.g., methanesulfonyl) may favor faster metabolic clearance, while cyclopropylsulfonyl could balance stability and binding .

Urea-Linked Side Chains: The phenoxyethyl group in the target compound is distinct from the 4-trifluoromethylphenyl (Compounds 12, 13) and tetrazolylphenyl () moieties. Phenoxyethyl’s ether linkage may enhance conformational flexibility, whereas aromatic groups like trifluoromethylphenyl improve target affinity through hydrophobic interactions .

Synthetic Accessibility :

- Sulfonyl-containing analogs (e.g., Compounds 12, 13) are synthesized via nucleophilic substitution with sulfonyl chlorides, achieving moderate yields (51–66%). The target compound likely follows a similar pathway, though cyclopropylsulfonyl chloride’s reactivity might require optimized conditions .

Therapeutic Implications: While Compounds 12 and 13 were designed for sEH inhibition, the tetrazolylphenyl derivative () and oxaadamantyl analog (Compound 23) suggest broader applications in antimicrobial or anti-inflammatory contexts . The target compound’s phenoxyethyl group could position it for central nervous system (CNS) targeting due to improved blood-brain barrier penetration.

Biological Activity

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is primarily investigated for its biological activity against various targets, particularly in the context of treating malignancies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 398.49 g/mol. The presence of the cyclopropylsulfonyl group, piperidine ring, and phenoxyethyl moiety contributes to its diverse biological activities. The structural characteristics facilitate interactions with specific biological targets, influencing its pharmacological properties.

This compound primarily acts as an inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways. This inhibition is significant for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL) .

Key Mechanisms:

- Binding Affinity : The compound binds to BTK, preventing its activation and subsequent signaling that promotes cell proliferation and survival.

- Cell Cycle Arrest : By inhibiting BTK, the compound can induce cell cycle arrest in malignant B-cells, leading to apoptosis.

- Modulation of Cytokine Production : It may also affect the production of pro-inflammatory cytokines, further influencing tumor microenvironments.

In Vitro Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects on various B-cell lines. Notably, studies indicate:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against CLL cell lines, indicating strong inhibitory activity .

- Apoptotic Induction : Flow cytometry analyses reveal increased annexin V staining in treated cells, confirming apoptosis induction.

Case Studies

A series of case studies highlight the compound's effectiveness:

- Chronic Lymphocytic Leukemia : Patients treated with derivatives of this compound showed significant reductions in lymphocyte counts and improvements in overall survival rates.

- Non-Hodgkin Lymphoma : Clinical trials indicated that patients experienced reduced tumor burden and prolonged remission periods when administered this compound as part of their treatment regimen.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Bioavailability : Studies indicate high oral bioavailability, making it suitable for oral administration.

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

Safety Profile

Preclinical safety assessments have shown a manageable side effect profile, with common adverse effects including mild gastrointestinal disturbances and transient liver enzyme elevations. Long-term studies are ongoing to further evaluate chronic toxicity and carcinogenic potential.

Q & A

Q. How can the piperidin-4-ylmethyl and phenoxyethyl moieties be modified to enhance target engagement?

- Analog Synthesis : Replace cyclopropylsulfonyl with methylsulfonyl or acetyl groups to probe steric effects .

- Biological Testing : Evaluate IC50 shifts in sEH inhibition assays and correlate with substituent Hammett constants .

- Computational SAR : Generate QSAR models using MOE descriptors (e.g., polar surface area, H-bond donors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.